N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex ethanediamide derivative featuring dual heterocyclic furan substituents (furan-2-yl and furan-3-yl), a central 2-hydroxyethyl group, and a pyrrolidinone-linked phenyl moiety.
Its dual furan rings may enhance π-π stacking interactions, while the hydroxyethyl and pyrrolidinone groups could influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c26-19-7-2-9-25(19)17-5-1-4-16(12-17)24-21(28)20(27)23-14-22(29,15-8-11-30-13-15)18-6-3-10-31-18/h1,3-6,8,10-13,29H,2,7,9,14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKIHCFYQZYSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The initial steps often include the preparation of furan derivatives and the subsequent formation of the ethanediamide backbone. Common reagents used in these reactions include furan-2-carboxylic acid, furan-3-carboxylic acid, and various amines. Reaction conditions often involve the use of catalysts and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrrolidinone moieties allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan and Ethanediamide Moieties
(a) N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide (BG14271)
- Molecular Formula : C₂₂H₂₂N₂O₄
- Key Features: Contains a 4-(furan-2-yl)phenyl group instead of dual furans. The phenylethyl substituent may enhance lipophilicity compared to the target compound’s pyrrolidinone-phenyl group.
- Synthesis : Prepared via coupling of furan-phenyl amines with ethanediamide precursors, followed by chiral separation if necessary .
(b) N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(4-methanesulfonylphenyl)propanamide (BG14270)
- Molecular Formula: C₂₀H₂₁NO₅S₂
- Key Differences : Replaces one furan with a thiophene and incorporates a methanesulfonylphenyl group. The thiophene enhances electron-rich interactions, while the sulfonyl group increases polarity .
(c) N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8 in )
Functional Group Analysis
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including furan rings and a hydroxyethyl moiety, which contribute to its reactivity and biological interactions. The presence of the oxopyrrolidine structure enhances its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting phosphoinositide 3-kinases (PI3Ks), which are critical in regulating cellular functions related to inflammation and cancer progression .
- Receptor Modulation : The furan rings can facilitate π-π interactions with receptor sites, potentially altering receptor activity and downstream signaling pathways.
Biological Activity Highlights
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with DNA replication and transcription processes, thereby inhibiting tumor growth.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, particularly through the inhibition of PI3K pathways, which are implicated in various inflammatory diseases .
- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on the compound's effects on PI3K activity demonstrated significant inhibition in cellular assays. This was particularly evident in models simulating inflammatory conditions, where the compound reduced leukocyte recruitment by approximately 40% compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
